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Compound of Interest

Compound Name: 3-Bromo-2-methylbenzofuran

Cat. No.: B1609783

An In-depth Technical Guide to 3-Bromo-2-methylbenzofuran: Structure, Synthesis, and
Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-methylbenzofuran, a
heterocyclic compound of significant interest in synthetic organic chemistry and medicinal
chemistry. We will delve into its core molecular structure, physicochemical properties, and
detailed synthetic protocols. Emphasis is placed on the rationale behind experimental choices,
providing researchers and drug development professionals with the foundational knowledge
required for its effective utilization as a versatile chemical intermediate. The guide further
explores the compound's reactivity, potential therapeutic applications based on the broader
class of benzofurans, and essential safety protocols.

Introduction: The Benzofuran Scaffold

The benzofuran moiety, consisting of a furan ring fused to a benzene ring, is a "privileged
structure” in the field of drug discovery.[1] Its derivatives are known to exhibit a wide array of
pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and
neuroprotective properties.[1][2][3] 3-Bromo-2-methylbenzofuran serves as a critical building
block, offering a reactive handle for the synthesis of more complex, biologically active
molecules. The strategic placement of the bromine atom at the 3-position, adjacent to the
methyl group at the 2-position, dictates its unique reactivity and utility as a synthetic
intermediate.
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Molecular Structure and Physicochemical
Properties

The fundamental identity of a chemical compound is defined by its structure and physical
characteristics. These properties are critical for predicting its behavior in chemical reactions, its
solubility, and its potential interactions in biological systems.

Chemical Formula and Structure

The molecular formula for 3-Bromo-2-methylbenzofuran is CoH7BrO.[4] Its structure consists
of a central benzofuran core, with a methyl group (CHs) substituted at the C2 position and a
bromine atom (Br) at the C3 position of the furan ring.

Caption: 2D Molecular Structure of 3-Bromo-2-methylbenzofuran.

Physicochemical Data

Quantitative data for 3-Bromo-2-methylbenzofuran is summarized below. This information is
essential for experimental design, including solvent selection and purification strategies.

Property Value Source

Molecular Formula CoH7BrO PubChem[4]

Molecular Weight 211.06 g/mol PubCheml[4]

Monoisotopic Mass 209.96803 Da PubChem[4]
3-bromo-2-methyl-1-

IUPAC Name PubChem|[4]
benzofuran

SMILES CC1=C(C2=CC=CC=C201)Br = PubChem[4]

OEGMISNFEAVBHA-
InChliKey PubChem([4]
UHFFFAOYSA-N

Predicted XlogP 3.4 PubChem[4]

Store in freezer, under -20°C, ] ]
Storage ) N AZA Mid-Year Meeting[5]
sealed in dry conditions
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Synthesis and Purification

The synthesis of 3-Bromo-2-methylbenzofuran is typically achieved through the electrophilic
bromination of its precursor, 2-methylbenzofuran. The following section details a reliable, two-
step synthetic workflow.

Synthesis Workflow Overview

Caption: Synthetic workflow for 3-Bromo-2-methylbenzofuran.

Experimental Protocol: Step-by-Step Methodology

Part 1: Synthesis of 2-Methylbenzofuran (Precursor)

This procedure is adapted from established methods for benzofuran synthesis.[6] The reaction
proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an
intramolecular cyclization.

Reaction Setup: To a solution of an appropriately substituted o-hydroxyacetophenone (1.0
eq) and chloroacetone (1.0 eq) in acetonitrile, add potassium carbonate (K2COs, 2.0 eq).

o Expertise & Experience:Potassium carbonate acts as a base to deprotonate the phenolic
hydroxyl group, forming a phenoxide which is a potent nucleophile. Acetonitrile is a
suitable polar aprotic solvent for this Sn2 type reaction.

o Reaction Execution: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the
reaction progress using Thin Layer Chromatography (TLC). The reaction typically runs for
24-48 hours.

o Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to
room temperature. Dilute the mixture with water and extract the product with a suitable
organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a4), and concentrate under reduced pressure. The crude 2-methylbenzofuran can be
purified by silica gel column chromatography.

Part 2: Bromination to 3-Bromo-2-methylbenzofuran
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This step utilizes N-Bromosuccinimide (NBS), a common and selective reagent for bromination
at allylic and benzylic positions.[6][7][8]

o Reaction Setup: Dissolve the purified 2-methylbenzofuran (1.0 eq) in carbon tetrachloride
(CCla). Add N-Bromosuccinimide (1.0-1.1 eq) and a radical initiator, such as benzoyl
peroxide or AIBN (catalytic amount).

o Trustworthiness:NBS is preferred over elemental bromine (Brz2) for this type of reaction as
it provides a low, constant concentration of Brz, minimizing side reactions such as addition
to the furan double bond. CCla is a traditional solvent for these reactions, though
alternatives like cyclohexane can be used.

e Reaction Execution: Heat the mixture to reflux (approx. 77°C) and stir. The reaction is often
initiated by light. Monitor the reaction by TLC until the starting material is consumed.

o Work-up and Isolation: Cool the reaction mixture. The succinimide byproduct will precipitate
and can be removed by filtration. Wash the filtrate with aqueous sodium thiosulfate solution
to quench any remaining bromine, followed by water and brine.

 Final Purification: Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under
reduced pressure. The crude 3-Bromo-2-methylbenzofuran should be purified by silica gel
column chromatography to yield the final product.

Spectroscopic Characterization

Unambiguous structure confirmation is paramount. While obtaining specific spectra for this
guide is not feasible, the expected spectroscopic signatures are outlined below. Researchers
must obtain and interpret their own data for validation.

* 'H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons
(CHs) around 0 2.4-2.6 ppm. The aromatic protons on the benzene ring will appear as a
complex multiplet in the region of & 7.2-7.8 ppm.

e 13C NMR: The carbon NMR spectrum should display 9 distinct signals corresponding to the 9
carbon atoms in the molecule. The methyl carbon will appear upfield (around & 10-15 ppm),
while the aromatic and furan ring carbons will be found in the & 110-155 ppm region. The
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carbon bearing the bromine (C3) will be significantly shifted compared to the parent 2-
methylbenzofuran.

e Mass Spectrometry (MS): Electron lonization (El) mass spectrometry will show a
characteristic molecular ion peak (M*) and a corresponding M+2 peak of nearly equal
intensity, which is the isotopic signature of a single bromine atom. Predicted adducts for
electrospray ionization include [M+H]* at m/z 210.97531.[4]

e Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching
vibrations for the aromatic and methyl groups (~2900-3100 cm~1), C=C stretching for the
aromatic ring (~1450-1600 cm~1), and a strong C-O-C ether stretching band (~1050-1250
cm™1).

Reactivity and Synthetic Applications

The chemical reactivity of 3-Bromo-2-methylbenzofuran is dominated by the carbon-bromine
bond at the electron-rich 3-position. This makes it an excellent electrophile for a variety of
synthetic transformations, particularly in the construction of novel drug candidates.

Nucleophilic Substitution

The C3-Br bond is susceptible to nucleophilic attack. This allows for the introduction of various
functional groups. For instance, reaction with amines, such as morpholine or piperazine
derivatives, yields 3-aminomethyl-benzofuran structures.[8][9] This Sn2 reaction is a
cornerstone for building libraries of compounds for biological screening.[9]

Cross-Coupling Reactions

As an aryl bromide, 3-Bromo-2-methylbenzofuran is an ideal substrate for palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are
powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the
linkage of the benzofuran core to other complex molecular fragments. This strategy is widely
used in modern medicinal chemistry to rapidly assemble diverse molecular architectures.[10]

Potential Applications in Drug Development

While 3-Bromo-2-methylbenzofuran is primarily an intermediate, its derivatives have shown
significant promise in preclinical studies. The benzofuran scaffold is a recurring motif in
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compounds targeting various diseases.

e Anticancer Activity: Numerous substituted benzofurans have been synthesized and
evaluated for their cytotoxic effects against various cancer cell lines.[1][2][6] Bromo-
derivatives, in particular, have been identified as having potent activity, sometimes inducing
apoptosis in leukemia cells.[2][6]

e Enzyme Inhibition: Benzofuran derivatives have been designed as inhibitors for specific
enzymes. For example, derivatives synthesized from 3-(bromomethyl)benzofuran
intermediates have been identified as novel Type Il inhibitors of Cyclin-Dependent Kinase 2
(CDK2), an important target in cancer therapy.[9]

» Antimicrobial Agents: The benzofuran core is present in many compounds with antibacterial
and antifungal properties, making it a valuable scaffold for the development of new anti-
infective agents to combat growing antibiotic resistance.[3]

Safety and Handling

As a brominated organic compound, 3-Bromo-2-methylbenzofuran requires careful handling
to avoid exposure.

o General Precautions: Avoid all personal contact, including inhalation and contact with skin
and eyes.[11] Use in a well-ventilated area or under a chemical fume hood.[11][12]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection (safety goggles or face shield).[13]

e Hazard Statements (Anticipated): Based on similar compounds, it is likely to be harmful if
swallowed, and cause skin and serious eye irritation.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-
term stability, storage in a freezer at -20°C is recommended.[5]

o Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite)
and collect it into a labeled container for proper waste disposal.[11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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